4-(2-chloro-6-fluorophenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed reactions, which play a vital role in constructing a variety of pharmaceutically important scaffolds . One such reaction is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide .Chemical Reactions Analysis
The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide, could potentially be involved in the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for this compound are not available .Scientific Research Applications
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory activity, comparable to the COX-2 inhibitor lumiracoxib. Unlike traditional NSAIDs, which can cause gastrotoxicity due to COX-1 inhibition, this compound shows promise as a non-ulcerogenic alternative for treating chronic inflammatory diseases . Its stability in different pH environments further supports its potential therapeutic use.
Analgesic Effects
Studies have demonstrated that the compound possesses analgesic properties. It can alleviate pain without causing gastric ulceration, making it an attractive candidate for pain management .
Pro-Drug Approach
The compound was designed using a pro-drug approach, allowing for easy synthesis and stability. Its pro-drug nature enhances its pharmacological profile and potential applications .
Inhibition of Cell Migration
In a thioglycollate-induced peritonitis model, the compound significantly inhibited cell migration (50.4%), outperforming lumiracoxib (18%). This finding suggests its relevance in modulating immune responses and inflammation .
Bioactive Heterocycles
The compound serves as a dipolarophile in the construction of bioactive heterocycles. Its unique structure makes it valuable for designing novel molecules with diverse biological activities .
Mechanism of Action
properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3OS/c1-7-10(13(20)19(2)3)12(18-14(21)17-7)11-8(15)5-4-6-9(11)16/h4-6,12H,1-3H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMXXPDKKNMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC=C2Cl)F)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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